(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic molecule featuring a fused thiazolo-triazine core. Its structure includes two key substituents:
- A 3-methoxy-4-(3-methylbutoxy)benzylidene group at the 2-position, contributing electron-donating methoxy and bulky 3-methylbutoxy moieties.
- A 4-propoxybenzyl group at the 6-position, adding further lipophilicity and steric bulk.
The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation, which may influence biological activity or photophysical properties.
Properties
Molecular Formula |
C28H31N3O5S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C28H31N3O5S/c1-5-13-35-21-9-6-19(7-10-21)15-22-26(32)29-28-31(30-22)27(33)25(37-28)17-20-8-11-23(24(16-20)34-4)36-14-12-18(2)3/h6-11,16-18H,5,12-15H2,1-4H3/b25-17- |
InChI Key |
KUKNERNYVSDDHC-UQQQWYQISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCCC(C)C)OC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCCC(C)C)OC)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazine core and subsequent functionalization with various substituents. Common synthetic routes may include:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones.
Functionalization: Introduction of the benzylidene and benzyl groups can be carried out through condensation reactions with aldehydes and benzyl halides, respectively.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. It can be screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
The compound may have potential applications in medicinal chemistry as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound depends on its specific biological activity. For example, if it exhibits anticancer activity, it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The pathways involved can include inhibition of key signaling pathways or induction of cell cycle arrest.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility
- The target compound’s synthesis likely follows methods similar to and , involving condensation of aldehydes with thiazolo-triazine precursors in acetic anhydride/acetic acid . Yields for such reactions typically range from 57–68% .
Structure-Activity Relationship (SAR)
- Lipophilicity vs. Solubility : Longer alkoxy chains (e.g., 3-methylbutoxy) may improve bioavailability but complicate formulation.
- Steric Effects : Bulky 6-position substituents (e.g., 4-propoxybenzyl) could hinder binding to flat enzyme active sites but enhance selectivity.
Crystallography: Resolve the crystal structure (as in ) to confirm the Z-configuration and intermolecular interactions.
Biological Activity
The compound (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to a class of thiazolo[3,2-b][1,2,4]triazines. This compound exhibits significant potential for various biological activities due to its unique structural features and functional groups. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 421.50 g/mol. The structure includes thiazole and triazine rings, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that compounds similar to (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can exhibit a range of biological activities including:
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties.
- Anticancer Activity : Compounds within this class have been investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Particularly in the context of tyrosinase inhibition, which is relevant for treating hyperpigmentation disorders.
Anticancer Activity
A study published in MDPI explored various analogs of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds demonstrated significant cytotoxic effects against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | HeLa | 5.0 |
| Analog 2 | MCF-7 | 8.5 |
| Analog 3 | A549 | 6.0 |
These findings suggest that the structural modifications in the thiazolo-triazine framework can enhance anticancer activity.
Enzyme Inhibition
The inhibitory effects on mushroom tyrosinase were evaluated for several analogs derived from similar structures. The results indicated that certain modifications significantly improved inhibitory potency:
| Analog | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 3.82 | 5x stronger |
| Analog 2 | 6.18 | 4x stronger |
| Analog 3 | 0.08 | Much stronger |
These results highlight the potential for developing skin-lightening agents based on the thiazolo[3,2-b][1,2,4]triazine scaffold.
The mechanisms by which these compounds exert their biological effects involve:
- Interaction with Enzymes : The binding affinity to active sites of enzymes like tyrosinase is crucial for their inhibitory activity.
- Cellular Uptake and Metabolism : The lipophilicity imparted by substituents such as methoxy and propoxy groups enhances cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
